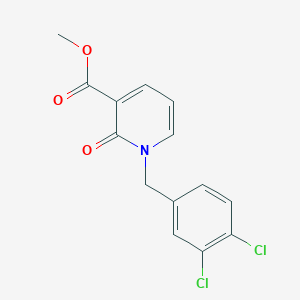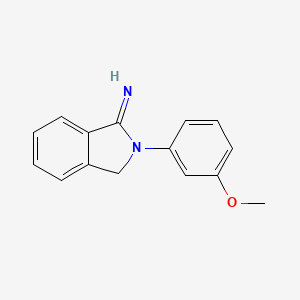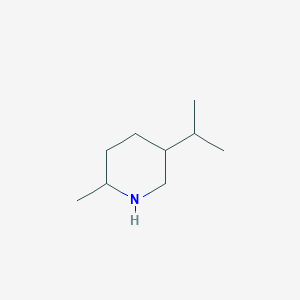![molecular formula C32H37NO B2806885 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol CAS No. 939893-44-4](/img/structure/B2806885.png)
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a sophisticated organic compound with a complex structure. The compound consists of a piperidine ring substituted with benzyl and two (E)-(4-isopropylphenyl)methylidene groups, indicating a highly substituted and functionalized molecular framework. Compounds like this find applications in medicinal chemistry due to their structural versatility and potential biological activities.
Métodos De Preparación
The synthesis of 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol involves multi-step organic reactions. The reaction begins with the functionalization of a piperidine ring, followed by successive steps to introduce the benzyl group and the (4-isopropylphenyl)methylidene substituents. Common reagents used in these processes include alkylating agents, reducing agents, and various catalysts to facilitate the reactions. Industrial synthesis may employ optimized conditions, including temperature control, solvent selection, and purification techniques, to yield the desired compound efficiently.
Análisis De Reacciones Químicas
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol can undergo several types of chemical reactions:
Oxidation: : Typically involves agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas can reduce double bonds or other reducible functional groups.
Substitution: : Nucleophilic or electrophilic reagents, such as halides or organolithiums, can replace certain groups within the molecule. Major products formed depend on the specific reaction conditions and reagents used, but functional derivatives of the original compound are commonly observed.
Aplicaciones Científicas De Investigación
This compound is notable in various research fields:
Chemistry: : It serves as an intermediate in the synthesis of other complex molecules and functional materials.
Biology: : Investigated for its interactions with biological macromolecules, potentially influencing protein binding or enzyme activity.
Medicine: : Explored for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials, owing to its structural attributes.
Mecanismo De Acción
The compound's mechanism of action is determined by its interaction with molecular targets, such as receptors, enzymes, or other proteins. The benzyl and isopropylphenyl groups may contribute to binding affinity, while the piperidinol moiety can influence the overall biological activity. Pathways involved often include signal transduction cascades, metabolic processes, or direct modulation of cellular functions.
Comparación Con Compuestos Similares
When compared with other piperidinol derivatives:
3,5-dimethyl-4-piperidinol: : Simpler structure with potentially differing biological activity and synthetic accessibility.
1-benzyl-3,5-dimethyl-4-piperidinol: : Similar substitution pattern but with methyl groups instead of isopropylphenyl, impacting chemical behavior and application scope.
3,5-bis[(E)-(4-methylphenyl)methylidene]-4-piperidinol: : Close structural analog with methylphenyl substitutions, differing in steric and electronic properties
Propiedades
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(4-propan-2-ylphenyl)methylidene]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO/c1-23(2)28-14-10-25(11-15-28)18-30-21-33(20-27-8-6-5-7-9-27)22-31(32(30)34)19-26-12-16-29(17-13-26)24(3)4/h5-19,23-24,32,34H,20-22H2,1-4H3/b30-18+,31-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRSKCVIBUOUOV-GFTXTJKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)C)C2O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)C(C)C)/CN(C2)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)
![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2806808.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)


![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)
![5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806825.png)
